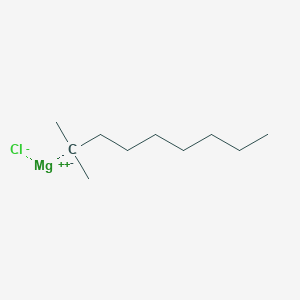

Dimethyloctyl magnesium chloride

Description

Unlike conventional magnesium chloride (MgCl₂), which is ionic and highly soluble in water , dimethyloctyl magnesium chloride would feature a bulky dimethyloctyl group, altering its solubility and reactivity. Such compounds are typically moisture-sensitive and require anhydrous solvents like tetrahydrofuran or diethyl ether for stabilization .

Properties

Molecular Formula |

C10H21ClMg |

|---|---|

Molecular Weight |

201.03 g/mol |

IUPAC Name |

magnesium;2-methylnonane;chloride |

InChI |

InChI=1S/C10H21.ClH.Mg/c1-4-5-6-7-8-9-10(2)3;;/h4-9H2,1-3H3;1H;/q-1;;+2/p-1 |

InChI Key |

NWKLYLIYBXCLQR-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCC[C-](C)C.[Mg+2].[Cl-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares dimethyloctyl magnesium chloride with structurally or functionally related compounds, leveraging data from the provided evidence.

Table 1: Comparative Properties of this compound and Analogous Compounds

Key Observations:

Solubility: this compound is expected to exhibit low water solubility due to its hydrophobic alkyl chain, contrasting sharply with ionic magnesium chloride (MgCl₂·6H₂O), which dissolves readily (2.0330 g/1000 mL) . This aligns with trends observed in organomagnesium compounds, which require non-polar solvents for stability . In contrast, methyl ammonium chloride (CH₃NH₃Cl) is highly water-soluble, reflecting its ionic nature and smaller alkyl group .

Reactivity: Organomagnesium compounds like this compound are highly reactive, particularly with protic solvents or water, releasing methane and forming Mg(OH)Cl . This contrasts with MgCl₂·6H₂O, which is inert in aqueous solutions and used in pharmaceutical standardization . The 3,7-dimethyloctyl phosphonofluoridates () share a branched alkyl chain but differ in core structure (phosphorus-fluorine vs. magnesium-chlorine), leading to distinct reactivity—e.g., hydrolysis under basic conditions .

Structural Analogues: The 3,7-dimethyloctyl group in phosphonofluoridates () suggests that branching and chain length influence solubility and stability. A similar effect would occur in this compound, where the bulky alkyl group impedes solubility but enhances selectivity in organic reactions .

Research Findings and Limitations

- Magnesium Halide Compositions: highlights magnesium halides with electron donors and solvents, where solubility exceeds 0.7 mol/L .

- Pharmaceutical Relevance: MgCl₂·6H₂O is used in pharmacopeial standards (e.g., titration with EDTA) , but organomagnesium compounds like this compound are excluded due to instability in aqueous environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.